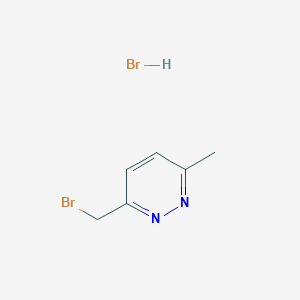

ethyl 1-amino-1H-imidazole-2-carboxylate

Overview

Description

Ethyl 1-amino-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.157. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Ethyl 1-amino-1H-imidazole-2-carboxylate derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, have been evaluated for their corrosion inhibition properties. Experimental studies using potentiodynamic polarization curves and electrochemical impedance spectroscopy techniques in deaerated acid media have shown that imidazoline derivatives are effective corrosion inhibitors for carbon steel. Theoretical analyses based on density functional theory (DFT) further support these findings, attributing the high efficiency to the active sites and plane geometry of the heterocyclic ring, which promotes coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Catalysis in Organic Synthesis

Imidazol(in)ium-2-carboxylates, closely related to this compound, serve as latent, thermally activated organocatalysts for transesterification reactions. These compounds, upon thermal decarboxylation, release highly active N-heterocyclic carbenes (NHCs), enabling high-yield reactions without the need for molecular sieves or excess alcohol. This approach exemplifies the utility of these compounds in facilitating efficient organic transformations, with applications in the synthesis of esters and polyesters (Wang & Li, 2012).

Nucleoside Analog Synthesis

This compound and its derivatives have been utilized in the synthesis of nucleoside analogs, demonstrating their importance in the development of compounds with potential biological activity. A notable example includes the regiospecific and stereoselective rearrangement of a 1-β-D-ribofuranosyl-5-aminoimidazole to a 4-β-D-ribofuranosylaminoimidazole, highlighting the compound's role in the structural modification of nucleosides (Ewing, Mackenzie, Rouse, & Scrowston, 1995).

Structural Chemistry and Hydrogen Bonding

Studies on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have contributed to our understanding of hydrogen bonding and supramolecular structures. These compounds exhibit diverse hydrogen-bonded supramolecular structures, ranging from one-dimensional chains to three-dimensional frameworks, demonstrating the significance of this compound derivatives in exploring the principles of crystal engineering and molecular self-assembly (Costa, Boechat, Wardell, Ferreira, Low, & Glidewell, 2007).

Safety and Hazards

The safety data sheet for ethyl 1H-imidazole-2-carboxylate indicates that it is dangerous and should be handled with care . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Mechanism of Action

Target of Action

Ethyl 1-amino-1H-imidazole-2-carboxylate is a chemical compound that has been used as an intermediate in the synthesis of various functional molecules . .

Mode of Action

Imidazole derivatives, to which this compound belongs, are known to interact with various biological targets

Biochemical Pathways

Imidazole derivatives have been noted for their diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with multiple biochemical pathways

Result of Action

Imidazole derivatives have been noted for their diverse biological activities

Biochemical Analysis

Biochemical Properties

Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs .

Cellular Effects

Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of ethyl 1-amino-1H-imidazole-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Properties

IUPAC Name |

ethyl 1-aminoimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-8-3-4-9(5)7/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEWVPSSFIXDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B2550273.png)

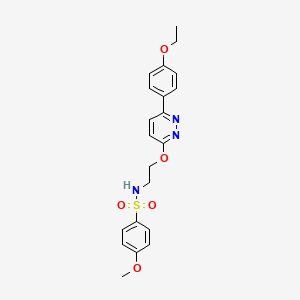

![N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2550277.png)

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/no-structure.png)